molecular formula C10H13N B14680464 N-(1-Phenylpropylidene)methanamine CAS No. 38280-65-8

N-(1-Phenylpropylidene)methanamine

Cat. No.: B14680464
CAS No.: 38280-65-8
M. Wt: 147.22 g/mol
InChI Key: CXFYJBBNOVSOAD-UHFFFAOYSA-N
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Description

Methanamine, N-(1-phenylpropylidene)-, (Z)- is a chemical compound with the molecular formula C10H13N. It is an imine derivative, characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a phenyl group and a propylidene group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-(1-phenylpropylidene)-, (Z)- typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of benzylamine with 1-phenylpropan-1-one under acidic or basic conditions to form the imine product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of Methanamine, N-(1-phenylpropylidene)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanamine, N-(1-phenylpropylidene)-, (Z)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-(phenylmethylene)-
  • N-Benzylidenebenzylamine
  • Benzaldehyde N-benzylimine

Uniqueness

Methanamine, N-(1-phenylpropylidene)-, (Z)- is unique due to its specific structural features, such as the presence of a propylidene group and its (Z)-configuration. These characteristics influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .

Properties

CAS No.

38280-65-8

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-methyl-1-phenylpropan-1-imine

InChI

InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

CXFYJBBNOVSOAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC)C1=CC=CC=C1

Origin of Product

United States

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